molecular formula C11H6BrF3N2O2S B13016631 N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide

N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B13016631
M. Wt: 367.14 g/mol
InChI Key: USHXLLHFSOFIIN-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide: is a complex organic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a benzenesulfonamide group with additional fluorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial preparation of the 5-bromo-2-fluoropyridine intermediate, which is then reacted with 2,4-difluorobenzenesulfonyl chloride under suitable conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism by which N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H6BrF3N2O2S

Molecular Weight

367.14 g/mol

IUPAC Name

N-(5-bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C11H6BrF3N2O2S/c12-6-3-9(11(15)16-5-6)17-20(18,19)10-2-1-7(13)4-8(10)14/h1-5,17H

InChI Key

USHXLLHFSOFIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)NC2=C(N=CC(=C2)Br)F

Origin of Product

United States

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